![molecular formula C8H9N3O3S2 B1488593 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide CAS No. 2098092-96-5](/img/structure/B1488593.png)
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Overview
Description
The compound “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” belongs to the class of 2-aminothiazole derivatives . 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is characterized by a thiazole core, which is a five-membered ring containing nitrogen and sulfur atoms . The specific molecular structure of “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out . Specific chemical reactions involving “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” are not available in the retrieved data.Scientific Research Applications
Corrosion Inhibition
Sappani and Karthikeyan (2014) explored the use of sulfonamide derivatives as inhibitors for mild steel corrosion in sulfuric acid solutions. Their study found that these compounds effectively inhibit corrosion, with efficiency increasing with concentration but decreasing with temperature. The inhibitory action is of a mixed type, and the compounds adhere to the metal surface following Langmuir's adsorption isotherm, suggesting potential applications in industrial corrosion protection (Sappani & Karthikeyan, 2014).
Antibacterial Activity
A study by Rafiee Pour et al. (2019) synthesized novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment under solvent-free conditions. These compounds exhibited antibacterial activity against S. aureus and E. coli, with in silico ADME prediction performed to understand their biological behavior. This suggests their potential application in developing new antibacterial agents (Rafiee Pour et al., 2019).
Molecular Structure Analysis
Asiri et al. (2012) provided insights into the structural characteristics of a sulfonamide derivative, highlighting significant molecular twists and hydrogen bonding that forms supramolecular chains. These structural insights contribute to understanding the compound's interactions and potential for developing more effective molecules (Asiri et al., 2012).
properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWLHQSTMVOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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